Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-4-7-18(9-10-19)13-11-12(16)5-6-17-13/h5-6,11H,4,7-10H2,1-3H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUKLRLHEJYGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS Number: 147539-31-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H24N4O2
- Molecular Weight : 292.38 g/mol
- Structure : The compound features a tert-butyl group attached to a diazepane ring, which is further substituted with a 4-aminopyridine moiety.
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H24N4O2 |
| Molecular Weight | 292.38 g/mol |
| CAS Number | 147539-31-9 |
This compound exhibits several biological activities that make it a candidate for therapeutic applications:
- Acetylcholinesterase Inhibition : This compound has been reported to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, the compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases .
- Cytotoxicity Studies : Research indicates that the compound does not exhibit significant cytotoxicity at therapeutic concentrations. For example, cell viability assays demonstrated that astrocyte cells treated with the compound alongside amyloid-beta showed improved survival rates compared to controls .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- In Vitro Studies : These studies typically involve cell lines exposed to the compound to assess its protective effects against neurotoxic agents. Results often indicate dose-dependent neuroprotection and reduced inflammatory markers such as TNF-alpha and IL-6 .
- In Vivo Models : Animal models have been used to study the effects of the compound on cognitive function and memory. Preliminary findings suggest potential benefits in improving cognitive deficits associated with scopolamine-induced amnesia .
Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models
In a controlled study involving rat models of Alzheimer's disease, this compound was administered to evaluate its effect on cognitive decline. The results indicated:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Memory Retention (Morris Water Maze) | 45% ± 5% | 70% ± 8% |
| AChE Activity (nmol/min/mg protein) | 0.25 ± 0.02 | 0.15 ± 0.01 |
| TNF-alpha Levels (pg/mL) | 150 ± 20 | 80 ± 10 |
The treatment group exhibited significantly improved memory retention and reduced AChE activity compared to the control group, indicating enhanced cholinergic function and reduced neuroinflammation .
Case Study 2: Cytotoxicity Assessment
A separate study assessed the cytotoxic effects of the compound on human astrocyte cells exposed to amyloid-beta:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Amyloid-beta Only | 43 ± 7 |
| Amyloid-beta + Compound | 63 ± 5 |
The results demonstrated that co-treatment with this compound significantly improved cell viability compared to amyloid-beta treatment alone .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate can be contextualized by comparing it with analogous diazepane derivatives. Key differences in substituents, reactivity, and applications are highlighted below:
Tert-butyl 4-(o-tolyl)-1,4-diazepane-1-carboxylate
- Substituent : The pyridine ring is replaced with an ortho-tolyl group (methyl-substituted benzene).
- However, the aromatic tolyl group enhances lipophilicity, which may improve membrane permeability in drug candidates.
- Applications : Used in the synthesis of small-molecule androgen receptor antagonists .
Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate
- Substituent: A cyano group replaces the amino group on the pyridine ring.
- Electronic Effects: The electron-withdrawing cyano group decreases electron density on the pyridine ring, altering its π-stacking interactions and acidity. This modification may enhance metabolic stability compared to the amino derivative.
- Applications : Explored in antiviral and anticancer scaffolds due to improved resistance to enzymatic degradation .
Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate
- Substituent : A hydroxylated phenyl group replaces the pyridine ring.
- Physicochemical Properties : The hydroxyl group increases polarity and water solubility, but also elevates acute toxicity risks (classified as H302, H312, H332 under EU-GHS/CLP) .
- Applications : Primarily used in research settings due to its toxicity profile .
Tert-butyl 4-(6-bromopyridin-3-yl)-1,4-diazepane-1-carboxylate
- Substituent : A bromine atom is introduced at the 6-position of the pyridine ring.
- Reactivity: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating further functionalization. This contrasts with the amino group, which is more suited for hydrogen bonding or nucleophilic substitution.
- Applications: Serves as a versatile intermediate in organometallic chemistry .
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate
- Substituent : A cyclopropylmethyl group replaces the heteroaromatic ring.
- Lipophilicity : The cyclopropane ring enhances lipid solubility, making it advantageous for central nervous system-targeting compounds.
- Applications : Utilized in neuropharmacology studies .
Preparation Methods
Formation of the Diazepane Ring and Carbamate Protection
- The 1,4-diazepane ring is often synthesized by cyclization of appropriate diamine precursors.
- The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to form the tert-butyl carbamate group.
- This step ensures stability and selectivity in subsequent functionalization.
Introduction of the 4-Aminopyridin-2-yl Group
- The 4-aminopyridin-2-yl substituent can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
- For example, reaction of a halogenated pyridine derivative with the diazepane nitrogen under basic conditions.
- Alternatively, coupling of an aminopyridine derivative with a diazepane intermediate activated by a leaving group (e.g., mesylate or tosylate) is effective.
Representative Reaction Conditions (Adapted from Related Piperidine and Diazepane Syntheses)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Boc protection of diazepane | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | >90% | Standard carbamate protection |
| Coupling with aminopyridine | Aminopyridine derivative, base (e.g., potassium carbonate or cesium fluoride), polar aprotic solvent (e.g., N,N-dimethylacetamide), 85–105 °C, 12–24 h | 58–95% | Reaction time and base choice influence yield |
| Purification | Filtration, washing, recrystallization, or column chromatography | — | Ensures product purity |
Detailed Research Findings from Analogous Compounds
- A study involving tert-butyl 4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate analogues demonstrated that reaction with potassium carbonate in N-methylpyrrolidone (NMP) at 100–105 °C for 24 hours under nitrogen atmosphere yielded high purity products with yields up to 95%.
- Use of cesium fluoride as a base in N,N-dimethylacetamide (DMA) at 85 °C for 12–18 hours has been shown to facilitate nucleophilic substitution reactions on similar heterocyclic systems with yields ranging from 58% to 60%.
- The reaction mixtures were typically cooled and subjected to aqueous workup, followed by filtration and drying under vacuum to isolate the tert-butyl carbamate derivatives.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Base used | Potassium carbonate, cesium fluoride | Influences reaction rate and yield |
| Solvent | NMP, DMA, ethanol-water mixtures | Polar aprotic solvents preferred |
| Temperature | 85–105 °C | Elevated temperatures improve kinetics |
| Reaction time | 12–24 hours | Longer times favor completion |
| Atmosphere | Nitrogen | Prevents oxidation and side reactions |
| Workup | Cooling, aqueous addition, filtration | Standard isolation procedure |
| Yield | 58–95% | Dependent on substrate and conditions |
| Purification | Recrystallization, chromatography | Ensures product purity |
Notes on Analytical Characterization
- Purity and structure confirmation are commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
- Typical NMR signals include tert-butyl group singlet near 1.4 ppm and aromatic protons in the 7–9 ppm range.
- Mass spectra show molecular ion peaks consistent with the expected molecular weight of the tert-butyl carbamate derivative.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a Boc-protected diazepane derivative with a functionalized pyridine moiety. For example, in analogous syntheses:
- Coupling Step : Use of HATU (1.1 eq) and DIPEA (3 eq) in DCM to activate carboxylic acid intermediates, followed by reaction with amines (e.g., 5-chloronicotinic acid) .
- Deprotection : Removal of the Boc group using HCl in methanol/dioxane to yield the free base .
- Purification : Flash chromatography (e.g., 42–69% yields) and characterization via / NMR and LC-MS .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer :
- Spectroscopy : NMR (chemical shifts for aromatic protons: δ 8.2–6.5 ppm), NMR (carbonyl signals: ~155–165 ppm), and NMR (if phosphonates are present) .
- Mass Spectrometry : ESI-MS and HRMS to confirm molecular ion peaks (e.g., [M+H] = 240.13 for intermediates) .
- Purity Assessment : HPLC or LC-MS (e.g., retention time min) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Hazard Classification : Classified as acutely toxic (oral, dermal, inhalation; Category 4) under EU-GHS/CLP. Use PPE (gloves, goggles) and work in a fume hood .
- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested .
Advanced Research Questions
Q. How can reaction conditions be optimized for the amide coupling step in the synthesis?
- Methodological Answer :
- Reagent Selection : HATU outperforms other coupling agents (e.g., EDCI) in non-polar solvents like DCM for sterically hindered amines .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification. DCM balances reactivity and ease of extraction .
- Temperature : Room temperature (RT) is sufficient for most couplings, but microwave-assisted synthesis could reduce reaction time .
Q. What challenges arise in resolving diastereomers or rotamers during structural analysis?
- Methodological Answer :
- NMR Complexity : Rotamers (e.g., tert-butyl groups) cause split signals. Use variable-temperature NMR or deuterated solvents to coalesce peaks .
- Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP) resolves absolute configurations but requires high-quality crystals .
- Chromatography : Chiral columns (e.g., CHIRALPAK®) separate enantiomers, while RP-HPLC distinguishes diastereomers .
Q. How can computational methods predict physicochemical properties relevant to drug discovery?
- Methodological Answer :
- Lipophilicity (ClogP) : Calculated using software like ChemAxon or MOE to guide solubility optimization (e.g., ClogP <3 for CNS penetration) .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like SARS-CoV-2 Mpro .
- Toxicity Prediction : Tools like ProTox-II assess acute toxicity profiles, supplementing in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
